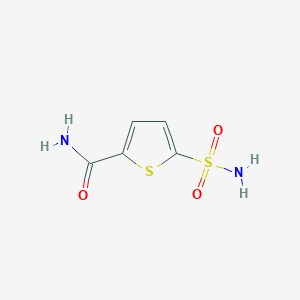

5-Sulfamoylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-sulfamoylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)3-1-2-4(11-3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESCDUQYTCBDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 5 Sulfamoylthiophene 2 Carboxamide S Biological Activities

Enzyme Inhibition Profiles and Molecular Targets

The biological activities of 5-sulfamoylthiophene-2-carboxamide and its derivatives are primarily understood through their interactions with specific enzymes. These interactions, particularly enzyme inhibition, form the basis of their therapeutic potential. This section delves into the specific enzyme inhibition profiles and molecular targets of these compounds.

Sulfonamide-containing compounds, including those with a thiophene (B33073) scaffold, are a well-established class of carbonic anhydrase inhibitors (CAIs). semanticscholar.org Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of specific CA isoforms is a key mechanism for the therapeutic effects of these compounds in various diseases. mdpi.com

There are 15 known human carbonic anhydrase (hCA) isoforms, with 12 being catalytically active. mdpi.comnih.gov These isoforms are distributed in various tissues and are involved in a range of physiological and pathological processes. mdpi.comunifi.it The inhibition of these isoforms by this compound and its analogs has been a significant area of research.

hCA I and hCA II (Cytosolic Isoforms): These are the most abundant and well-studied isoforms. unifi.it Thiophene-based sulfonamides have demonstrated potent inhibitory effects on both hCA I and hCA II. nih.gov For instance, a series of thiophene-based sulfonamides showed IC50 values ranging from 69 nM to 70 µM against hCA I and 23.4 nM to 1.405 µM against hCA II. nih.gov Kinetic studies revealed Ki values in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA II. nih.gov Notably, some derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown significant inhibitory activity, with inhibition constants for hCA I ranging from 3–12 nM and for hCA II from 0.20–5.96 nM. semanticscholar.org Another study on sulfanilamide (B372717) derivatives reported Ki values against hCA I from 56.5 to 918.5 nM and against hCA II from 6.5 to 918.5 nM, with some compounds showing higher activity than the standard drug acetazolamide (B1664987). mdpi.com

hCA VII (Cytosolic Isoform): This isoform is predominantly found in the brain. mdpi.com N-((4-sulfamoylphenyl)carbamothioyl) amides have been shown to be potent inhibitors of hCA VII, with Ki values ranging from 1.1 to 13.5 nM, which is more potent than acetazolamide (Ki of 2.5 nM). mdpi.com

hCA IX and hCA XII (Tumor-Associated Isoforms): These isoforms are overexpressed in various tumors and are considered important targets for anticancer drugs. unifi.it Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have demonstrated inhibition constants for hCA IX in the range of 3–45 nM. semanticscholar.org A series of sulfaguanidine (B1682504) derivatives were found to be inactive against hCA I and II but showed submicromolar to micromolar inhibition of hCA IX and XII, with Ki values ranging from 0.168 to 0.921 μM against hCA IX and 0.335 to 1.451 μM against hCA XII. nih.gov Similarly, certain sulfanilamide derivatives displayed moderate to weak inhibitory activity against hCA IX (Ki in the range of 81.4–320.0 nM) but better activity against hCA XII (Ki in the range of 4.6–37.2 nM). mdpi.com

Table 1: Inhibition Data of Human Carbonic Anhydrase Isoforms by Various Sulfonamide Derivatives

| Compound Class | hCA I (Ki) | hCA II (Ki) | hCA VII (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

|---|---|---|---|---|---|---|

| Thiophene-based sulfonamides | 66.49 nM - 235 µM | 74.88 nM - 38.04 µM | - | - | - | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | 3-12 nM | 0.20-5.96 nM | - | 3-45 nM | - | semanticscholar.org |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3-87.6 nM | 5.3-384.3 nM | 1.1-13.5 nM | - | - | mdpi.com |

| Sulfaguanidine derivatives | >100 µM | >100 µM | - | 0.168-0.921 µM | 0.335-1.451 µM | nih.gov |

| Sulfanilamide derivatives | 56.5-918.5 nM | 6.5-918.5 nM | - | 81.4-320.0 nM | 4.6-37.2 nM | mdpi.com |

Bacterial carbonic anhydrases are essential for the survival of various pathogens, making them attractive targets for novel anti-infective agents. mdpi.com Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses three β-class carbonic anhydrases (Mtb β-CA1, Mtb β-CA2, and Mtb β-CA3). mdpi.combiorxiv.org

Inhibition studies have shown that sulfonamides can effectively target these bacterial enzymes. mdpi.com For instance, N-((4-sulfamoylphenyl)carbamothioyl) amides effectively inhibited MtCA1 and MtCA2, with the most sensitive being MtCA2, where 10 out of 12 evaluated compounds showed Ki values in the low nanomolar range. mdpi.com However, MtCA3 was poorly inhibited by these compounds. mdpi.com Another study focusing on rationally designed compounds found that they efficiently inhibited Mtb β-CAs, with Ki values in the nanomolar range. biorxiv.org Specifically, for Mtb β-CA1, Ki values ranged from 19.9-519.4 nM; for Mtb β-CA2, from 6.9-506.1 nM; and for Mtb β-CA3, from 20.5-371.3 nM. biorxiv.org

Table 2: Inhibition Data of Mycobacterium tuberculosis β-Carbonic Anhydrase Isoforms

| Compound Class | Mtb β-CA1 (Ki) | Mtb β-CA2 (Ki) | Mtb β-CA3 (Ki) | Reference |

|---|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Effectively inhibited | Low nanomolar range | Poorly inhibited | mdpi.com |

| Rationally designed CA inhibitors | 19.9-519.4 nM | 6.9-506.1 nM | 20.5-371.3 nM | biorxiv.org |

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For thiophene-based sulfonamides, studies have revealed noncompetitive inhibition of both hCA I and hCA II. nih.gov This indicates that the inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency. nih.gov Molecular docking studies have further supported this by showing that these compounds interact with residues outside the catalytic active site, with the sulfonamide and thiophene moieties playing a significant role in the inhibition. nih.gov The primary sulfonamide group is a key feature, enabling these compounds to bind as anions to the zinc ion in the enzyme's active site. semanticscholar.org

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. mdpi.com Inhibitors of these enzymes are co-administered with β-lactam antibiotics to overcome this resistance. nih.gov While there is extensive research on various β-lactamase inhibitors, specific data on the direct β-lactamase inhibitory activity of this compound itself is limited in the provided search results. However, the broader class of compounds and their analogs are relevant to this area of research.

Beta-lactamases are categorized into four classes: A, B, C, and D. mdpi.com Class A and Class C enzymes are serine β-lactamases. mdpi.com

Class A Beta-Lactamases: These include enzymes like TEM-1, SHV-1, and the extended-spectrum β-lactamases (ESBLs) such as CTX-M-15. nih.govyoutube.com Inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A enzymes. youtube.comnih.gov Newer inhibitors like avibactam (B1665839) and enmetazobactam (B1664276) also show potent inhibition of Class A β-lactamases. nih.govjwatch.org For example, tazobactam and enmetazobactam have IC50 values of 6 nM and 7 nM, respectively, against CTX-M-15. nih.gov

Class C Beta-Lactamases: These are typically cephalosporinases, such as AmpC. nih.gov While older inhibitors have limited activity against Class C enzymes, newer agents like avibactam demonstrate good inhibition. nih.govnih.gov Some studies have explored modifications of existing inhibitors to improve their activity against Class C enzymes. For instance, substitutions at position Asn152 in the CMY-2 Class C β-lactamase were shown to increase the inactivation rates by tazobactam. nih.gov

While direct evidence for this compound as a β-lactamase inhibitor is not prominent in the search results, the development of novel heterocyclic compounds as enzyme inhibitors is an active area of research. The structural features of this compound could potentially be incorporated into new scaffolds designed to target β-lactamases.

Beta-Lactamase Inhibition by this compound Analogs

Implications for Antibiotic Resistance Mechanisms

The structural similarity of this compound to sulfonamide antibiotics suggests its potential interaction with mechanisms of bacterial resistance. Sulfonamides function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.netnih.gov Bacteria have evolved resistance to sulfonamides primarily through two strategies: mutations in the folP gene, which encodes DHPS, or the acquisition of alternative, drug-resistant DHPS genes, such as sul1 and sul2, via horizontal gene transfer. nih.gov

The presence of the sulfamoyl group in this compound positions it as a potential substrate or inhibitor for these resistance-conferring enzymes. The key to the efficacy of sulfa drugs is their ability to mimic the natural substrate of DHPS, para-aminobenzoic acid (pABA). researchgate.net However, resistant DHPS variants exhibit a remarkable ability to discriminate between the inhibitor and the substrate, despite their structural similarities. nih.gov Research into nitrothiophene carboxamides has shown that modifications to the core structure can help overcome bacterial efflux pumps, a common resistance mechanism that expels antibiotics from the cell. researchgate.net Therefore, investigations into this compound could reveal whether its unique thiophene carboxamide structure influences its recognition and transport by efflux systems or its interaction with mutated DHPS enzymes, potentially offering a strategy to circumvent established resistance pathways.

Inhibition of Other Key Metabolic Enzymes and Pathways

Beyond its expected role in the folate pathway, the chemical structure of this compound allows for potential interactions with other significant metabolic enzymes and signaling pathways.

D-amino Acid Oxidase (DAO) Inhibition

D-amino Acid Oxidase (DAO) is an enzyme involved in the metabolism of D-amino acids. Its inhibition has been explored for various therapeutic applications. Compounds containing acidic functional groups, such as sulfonic acids, have been studied as potential competitive inhibitors of DAO. nih.gov The sulfamoyl moiety of this compound could potentially interact with the active site of DAO, leading to its inhibition. The binding affinity and inhibitory constant (Ki) would be crucial parameters to determine the significance of this interaction.

| Enzyme Target | Potential Interaction | Implication |

| D-amino Acid Oxidase (DAO) | Competitive inhibition by the sulfamoyl group. | Modulation of D-amino acid metabolism. |

Potential Interference with Folic Acid Synthesis Pathways

As a sulfonamide derivative, the primary anticipated mechanism of action for this compound is the disruption of the folic acid synthesis pathway in microorganisms. nih.gov This pathway is vital for the production of nucleotides and certain amino acids, making it an excellent target for antimicrobial agents. nih.gov The compound would likely act as a competitive inhibitor of dihydropteroate synthase (DHPS), competing with pABA. researchgate.net The thiophene-2-carboxamide portion of the molecule may influence its binding affinity and specificity for the DHPS active site compared to traditional sulfonamides.

| Pathway | Enzyme | Mechanism |

| Folic Acid Synthesis | Dihydropteroate Synthase (DHPS) | Competitive inhibition |

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. nih.govmdpi.com They are activated by a variety of endogenous and exogenous ligands. The diverse structures of known PPAR modulators suggest that the lipophilic thiophene ring and the polar sulfamoyl and carboxamide groups of this compound could allow it to fit into the ligand-binding pocket of PPAR isoforms (α, β/δ, and γ). nih.gov Modulation of PPARs could lead to a range of metabolic effects, and determining the specific isoform affinity and whether the compound acts as an agonist or antagonist is a key area of research.

Ligand-Protein Interaction Analysis

Understanding how this compound interacts with its protein targets at a molecular level is fundamental to explaining its biological activity and for guiding further structural optimization.

Characterization of Binding Sites and Modes for this compound

The characterization of the binding site and mode of interaction for this compound would involve techniques such as X-ray crystallography of the ligand-protein complex or computational molecular docking studies. These analyses would reveal the specific amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For instance, in the context of DHPS, the analysis would focus on how the sulfamoyl group mimics the carboxylate of pABA and how the thiophene ring interacts with the surrounding residues, potentially conferring advantages over existing sulfonamides. The study of related thiophene amides as inhibitors of other enzymes has demonstrated the importance of the amide linker and substituents on the thiophene ring for achieving high potency and metabolic stability. nih.gov

Role of the Sulfamoyl Group in Hydrogen Bonding and Coordination with Biological Targets

The biological activity of this compound, particularly its role as an enzyme inhibitor, is fundamentally anchored by the chemical behavior of its sulfamoyl group (-SO₂NH₂). This functional group is paramount in establishing high-affinity interactions with biological targets, most notably metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov The inhibitory mechanism is primarily driven by the coordination of the sulfonamide moiety to the metal ion within the enzyme's active site. cnr.it

In the context of human carbonic anhydrase II (hCA II), the deprotonated nitrogen atom of the sulfamoyl group directly coordinates with the catalytic Zn²⁺ ion. cnr.it This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle of hydrating carbon dioxide, thereby leading to potent inhibition. nih.govcnr.it

The table below summarizes the key molecular interactions involving the sulfamoyl group.

| Interaction Type | Moiety Component | Biological Target | Primary Role |

| Ionic Coordination | Deprotonated Amide Nitrogen (NH⁻) | Active Site Zn²⁺ Ion | Enzyme Inhibition |

| Hydrogen Bonding | Sulfonamide Group (as a whole) | Thr199 Residue | Anchoring and Stabilization |

| Hydrogen Bonding | Sulfonyl Oxygens (O=S=O) | Hydrogen Bond Donors (e.g., amino protons) | Complex Stabilization |

| van der Waals Forces | Entire Sulfonamide Moiety | Gln92, His94, Val121, Leu198, Trp209 | Overall Binding Affinity |

These interactions collectively define the sulfamoyl group as the primary pharmacophore responsible for the molecule's potent inhibitory activity against targets like carbonic anhydrase.

Influence of Thiophene Ring and Carboxamide Moieties on Molecular Recognition

While the sulfamoyl group provides the primary anchoring interactions, the thiophene ring and the carboxamide moiety play crucial roles in molecular recognition, binding affinity, and specificity. nih.govresearchgate.net

The carboxamide moiety (-CONH₂) at the 2-position of the thiophene ring influences the molecule's physicochemical properties and provides additional points for interaction, which can fine-tune the binding profile. nih.gov The carboxamide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov In related inhibitor-enzyme complexes, this moiety has been observed to form water-mediated hydrogen bonds with residues located at the entrance of the active site cavity, including Gln92 and Pro201. cnr.it These secondary interactions contribute to the specificity and stability of the binding. Furthermore, modifications to the carboxamide group can lead to significant changes in inhibitory potency, highlighting its importance in molecular recognition. nih.gov

The table below details the contributions of these structural components to the molecule's interaction with its biological target.

| Moiety | Interaction Type | Example Interacting Residues | Function in Molecular Recognition |

| Thiophene Ring | van der Waals / Hydrophobic | Val121, Val143, Leu198 | Scaffolding, orientation of sulfamoyl group, affinity enhancement |

| Carboxamide Moiety | Hydrogen Bonding (direct or water-mediated) | Gln92, Pro201 | Fine-tuning of binding, specificity, modulation of physicochemical properties |

Structure Activity Relationship Sar Studies for 5 Sulfamoylthiophene 2 Carboxamide Derivatives

Elucidation of Key Pharmacophoric Elements in 5-Sulfamoylthiophene-2-carboxamide

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements are generally considered to be the thiophene (B33073) ring, the sulfamoyl group (-SO₂NH₂), and the carboxamide group (-CONH₂). The spatial orientation and electronic properties of these three components are critical for molecular recognition and interaction with biological targets. The thiophene ring acts as a central scaffold, positioning the sulfamoyl and carboxamide groups in a specific geometric arrangement. The sulfamoyl group, with its hydrogen bond donor and acceptor capabilities, and the carboxamide moiety, also capable of forming hydrogen bonds, are often crucial for anchoring the molecule within the active site of a target protein.

Impact of Substituent Effects on Biological Potency and Selectivity

The modification of substituents on the this compound core has been a primary strategy to modulate potency and selectivity. These modifications can be broadly categorized by their position on the thiophene ring and the nature of the alterations to the sulfamoyl and carboxamide groups.

The substitution pattern on the thiophene ring significantly influences the biological activity of these derivatives. The placement of various functional groups at different positions can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with the target. For instance, in a series of 5-phenylthiophene-3-carboxylic acid derivatives, which are structurally related to the core scaffold, the position and nature of substituents on the phenyl ring were found to be critical for antirheumatic activity. nih.gov Specifically, compounds with a bromo or chloro substituent at the para-position of the phenyl ring, such as [5-(4-bromophenyl)-thiophen-3-yl]acetic acid and methyl [5-(4-chlorophenyl)-thiophen-3-yl]acetate, demonstrated more potent suppression of adjuvant-induced arthritis in rats compared to the lead compound. nih.gov This highlights the importance of the electronic and steric properties of substituents at specific positions for optimal activity.

The sulfamoyl group is a key functional group that often participates in crucial hydrogen bonding interactions with the target protein. Modifications to this group, such as N-alkylation or N-arylation, can have a profound impact on biological activity. These changes can alter the acidity of the sulfonamide proton, its hydrogen bonding capacity, and introduce steric bulk that can either enhance or hinder binding. In a study of related sulfonamide derivatives, the nature of the substituent on the sulfamoyl nitrogen was shown to be a determinant of activity. researchgate.net For example, the introduction of a pyrrolidine (B122466) ring on the sulfonyl group in certain benzylidene derivatives resulted in compounds with notable biological effects. researchgate.net

The carboxamide group is another critical site for molecular interactions, often acting as a hydrogen bond donor and acceptor. The conformation and flexibility of this moiety can be constrained or altered by introducing substituents on the amide nitrogen or by incorporating it into a cyclic system. Such modifications can lock the molecule into a more bioactive conformation or introduce new interaction points. In a study of thiophene-2-carboxamide derivatives, the carboxamide group was identified as being essential for their anticancer efficacy. researchgate.net Further research on related carboxamide-containing compounds has shown that even small changes, like esterification of a carboxylic acid to a carboxamide, can lead to a complete loss of biological activity, underscoring the importance of the specific interactions of the carboxamide group. drugdesign.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new, untested compounds.

Several QSAR studies have been conducted on thiophene carboxamide and sulfonamide derivatives to guide the design of more potent analogs. For example, a 2D-QSAR study on substituted thiophene carboxamide derivatives as anti-tubercular agents identified key electrotopological state indices (SsNH2E-index and SdOE-index) and topological indices (T_T_N_6 and T_T_N_7) that correlated with biological activity. jetir.org The resulting model showed a good correlation coefficient (r² = 0.8319) and predictive ability (q² = 0.7950), indicating its utility in designing new anti-tubercular agents. jetir.org Another QSAR study on acetamidosulfonamide derivatives with antioxidant activity also yielded robust models with high correlation coefficients, highlighting the importance of an ethylene (B1197577) group connected to a pyridine (B92270) ring for significant antioxidant activities. nih.gov

Table 1: Examples of Descriptors Used in QSAR Models for Thiophene Derivatives

| Descriptor | Description | Contribution in a Study jetir.org |

| SsNH2E-index | Electrotopological state indices for the number of –NH2 groups connected with a single bond. | Positive |

| SdOE-index | Electrotopological state indices for the number of Oxygen atoms connected with a double bond. | Positive |

| T_T_N_7 | Topological descriptor representing the distance between two nitrogen atoms by 7 bonds. | Positive |

| T_T_N_6 | Topological descriptor representing the distance between two nitrogen atoms by 6 bonds. | Negative |

This table is for illustrative purposes and based on findings from a specific QSAR study on anti-tubercular agents.

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical scaffolds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.netnih.gov Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, while scaffold hopping entails replacing the central core of a molecule with a structurally different one that maintains the key pharmacophoric elements. nih.govresearchgate.net

In the context of this compound research, these strategies could involve replacing the thiophene ring with other five- or six-membered heterocycles, or substituting the sulfamoyl or carboxamide groups with other functional groups that can mimic their hydrogen bonding and electronic properties. For example, a thiazole (B1198619) ring has been used as a bioisosteric replacement for other heterocycles in the design of DPP-4 inhibitors, where the thiazole scaffold with a hydrophobic fragment at the C5 position was found to be important for activity. researchgate.net This demonstrates the potential of scaffold hopping to generate novel and effective compounds. The goal of these approaches is to explore new chemical space, circumvent patent limitations, and discover compounds with superior drug-like properties. researchgate.net

Computational and Chemoinformatic Approaches in 5 Sulfamoylthiophene 2 Carboxamide Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For derivatives of the 5-sulfamoylthiophene-2-carboxamide scaffold, docking studies have been instrumental in understanding their binding mechanisms, particularly with various human carbonic anhydrase (hCA) isoforms such as hCA I, II, IX, and XII. nih.govmdpi.comnih.gov These simulations help elucidate how the sulfonamide moiety interacts with the catalytic zinc ion in the active site and how other parts of the molecule form interactions with surrounding amino acid residues, which is crucial for affinity and selectivity. nih.govnih.gov For instance, docking studies on thiophene-based sulfonamides have revealed that the thiophene (B33073) ring and other substituents play a significant role in establishing favorable interactions within the enzyme's active site, thereby influencing inhibitory potency. nih.govnih.gov

The reliability of any molecular docking study hinges on the validation of the chosen protocol. A standard and widely accepted method for validation is to re-dock the co-crystallized ligand back into the active site of its corresponding protein structure, which is available from the Protein Data Bank (PDB). nih.govacs.org The accuracy of the docking protocol is then quantified by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the known binding mode. nih.gov This procedure has been successfully applied in studies of various CA inhibitors, ensuring the reliability of the subsequent screening of novel compounds. mdpi.comnih.gov For example, in a study of hydrazide-sulfonamide hybrids, the docking protocol was validated by redocking the reference ligands into the active sites of CA II, CA IX, and CA XII, achieving RMSD values of 0.90 Å, 0.83 Å, and 1.19 Å, respectively. nih.gov

Table 1: Example of Docking Protocol Validation for Carbonic Anhydrase Isoforms

| Target Protein | PDB Code | Reference Ligand | RMSD (Å) | Validation Outcome |

| hCA II | 4YWP | Acetazolamide (B1664987) | 0.90 | Successful |

| hCA IX | 5FL4 | Acetazolamide | 0.83 | Successful |

| hCA XII | 1JD0 | Acetazolamide | 1.19 | Successful |

This table is illustrative, based on data reported for validating docking protocols against carbonic anhydrase targets. nih.gov

Once a docking protocol is validated, it can be employed for large-scale virtual screening (VS) of compound libraries. nih.govresearchgate.net This approach allows researchers to computationally evaluate thousands or even millions of virtual compounds based on a specific chemical scaffold, such as this compound. The goal is to identify and prioritize a smaller, more manageable number of compounds with a high probability of being active against the target of interest. mdpi.com The compounds in the virtual library are docked into the target's binding site, and their predicted binding affinities are calculated using a scoring function. nih.gov Compounds with the best scores are then selected for chemical synthesis and subsequent experimental testing. For example, studies on thiophene-based sulfonamides have used docking to screen libraries and identify potent inhibitors of hCA I and hCA II. nih.gov This process significantly reduces the time and cost associated with identifying novel lead compounds. ekb.eg

Table 2: Illustrative Docking Scores from a Virtual Screen of Thiophene Sulfonamide Analogs against hCA IX

| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog-01 | This compound | -8.37 | Zn2+, His94, His96, His119, Thr200 |

| Analog-02 | This compound | -8.32 | Zn2+, His94, Thr199, Gln92 |

| Analog-03 | This compound | -7.65 | Zn2+, His94, Val131 |

| Acetazolamide (Reference) | 1,3,4-Thiadiazole-2-sulfonamide | -7.50 | Zn2+, His94, Thr199, Thr200 |

This table presents hypothetical yet representative data based on findings from in silico studies of sulfonamide inhibitors targeting hCA IX. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the physical movements of atoms and molecules, providing critical information on the conformational flexibility of the ligand and protein, as well as the stability of their interaction. mdpi.com For inhibitors based on the this compound scaffold, MD simulations can validate docking poses and assess the stability of the key interactions predicted by docking. acs.orgresearchgate.net Researchers analyze parameters such as RMSD of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds throughout the simulation. Stable RMSD values and minimal fluctuations in the binding site indicate a stable ligand-protein complex. mdpi.com These simulations have been applied to thiophene carboxamide derivatives to confirm their stable binding within the target's active site over timescales of up to 100 nanoseconds. mdpi.com

In Silico Prediction of Selectivity Profiles for this compound Analogs

A crucial aspect of drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. For carbonic anhydrase inhibitors, selectivity among the various hCA isoforms is highly desirable. tandfonline.comnih.gov For example, inhibiting the tumor-associated hCA IX and XII isoforms is a goal for anticancer therapies, while avoiding inhibition of the ubiquitous hCA I and II isoforms is important. mdpi.comacs.org Computational methods are pivotal in predicting the selectivity of this compound analogs. This is often achieved by performing docking studies against a panel of different hCA isoforms. nih.govacs.org The active sites of these isoforms have subtle but important differences in their amino acid composition. mdpi.com By comparing the calculated binding energies or docking scores of a compound against different isoforms, researchers can predict its selectivity profile. A compound that shows a significantly better score for hCA IX over hCA II, for instance, is predicted to be a selective hCA IX inhibitor. nih.govacs.org

Table 3: Example of Predicted Selectivity Ratios for a Thiophene Sulfonamide Analog

| Compound | Ki vs hCA II (nM) | Ki vs hCA IX (nM) | Ki vs hCA XII (nM) | Selectivity Index (hCA II / hCA IX) | Selectivity Index (hCA II / hCA XII) |

| Analog-A | 25 | 1.2 | 4.5 | 20.8 | 5.6 |

| Analog-B | 150 | 15 | 8.3 | 10.0 | 18.1 |

| Dorzolamide | 3.5 | 25 | 5.7 | 0.14 | 0.61 |

This table is a representative example based on published inhibition and selectivity data for sulfonamide-based CA inhibitors. The Selectivity Index is calculated as the ratio of inhibition constants (Ki). nih.gov

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, revealing structure-activity relationships (SAR) and structure-selectivity relationships (SSR). nih.gov For the this compound scaffold, cheminformatics tools can be used to explore its chemical space—the multidimensional space populated by all possible derivatives. By analyzing databases of known CA inhibitors, these platforms can identify specific structural motifs and physicochemical properties that are correlated with high affinity or selectivity for a particular isoform. nih.govacs.org Techniques such as ligand fingerprint similarity, clustering, and quantitative structure-activity relationship (QSAR) modeling are employed. researchgate.netnih.gov For instance, a cheminformatics platform was developed to analyze the selectivity profiles of known CA inhibitors, successfully identifying structural features linked to selectivity for hCA IX or hCA XII over hCA II. tandfonline.comnih.gov This knowledge provides valuable guidelines for the rational design of new, more selective analogs based on the this compound core.

Medicinal Chemistry Applications and Preclinical Development Perspectives for 5 Sulfamoylthiophene 2 Carboxamide Analogs

Design and Optimization of Novel Therapeutic Leads Based on 5-Sulfamoylthiophene-2-carboxamide

The design of new therapeutic agents often begins with a lead compound, and the this compound core offers a rich platform for structural modifications to optimize pharmacological activity. The process involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in biological activity.

Thiophene-based compounds are recognized as important pharmacophores in drug discovery, with several approved drugs containing this moiety. nih.govnih.govsciensage.info The sulfonamide group is also a well-established pharmacophore, known for its presence in a wide array of antibacterial, anti-inflammatory, and anticancer drugs. ontosight.aiajchem-b.com The combination of these two groups on a thiophene-2-carboxamide backbone creates a molecule with significant potential for diverse therapeutic applications.

Research into thiophene-sulfonamide derivatives has identified them as potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and kinases. nih.govnih.govmdpi.com For instance, a study on thiophene-based sulfonamides as inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II) revealed compounds with inhibitory activities in the nanomolar to micromolar range. nih.gov Molecular docking studies suggested that the sulfonamide and thiophene (B33073) moieties play a crucial role in enzyme inhibition. nih.gov

The design and optimization of leads from the this compound scaffold can be guided by several strategies:

Modification of the Sulfonamide Group: The amine substituent of the sulfonamide group (Site F in some SAR studies) is a key point for modification. nih.gov Introducing various alkyl, aryl, or heterocyclic groups can modulate the compound's polarity, solubility, and ability to interact with specific amino acid residues in a target protein's binding pocket.

Substitution on the Thiophene Ring: The thiophene ring itself can be further substituted to explore additional binding interactions. For example, the introduction of a bromine atom at the 5-position of a thiophenesulfonamide has been explored for its potential biological activities. ontosight.ai

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in lead optimization. cambridgemedchemconsulting.comdrughunter.comnih.gov For instance, the thiophene ring is often considered a bioisostere of a phenyl ring. jst.go.jpnih.gov Studies have shown that replacing a phenyl group with a thienyl group can maintain or even improve biological activity. jst.go.jpnih.gov Similarly, the sulfonamide group can be replaced with other isosteres to fine-tune the molecule's properties. nih.gov

The following table summarizes the inhibitory activity of some thiophene-sulfonamide derivatives against carbonic anhydrase isoenzymes, illustrating the impact of structural modifications on potency.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |

| Thiophene-based sulfonamide 1 | hCA-I | 69 | 66.49 ± 17.15 | Noncompetitive |

| Thiophene-based sulfonamide 4 | hCA-I | >70,000 | 234.99 ± 15.44 µM | Noncompetitive |

| Thiophene-based sulfonamide 1 | hCA-II | 23.4 | 74.88 ± 20.65 | Noncompetitive |

| Thiophene-based sulfonamide 4 | hCA-II | 1405 | 38.04 ± 12.97 µM | Noncompetitive |

Data sourced from a study on thiophene-based sulfonamides as carbonic anhydrase inhibitors. nih.gov

Another example of lead optimization involves the development of thiophene-containing inhibitors of the kinesin spindle protein (KSP), a target for cancer therapy. SAR studies led to the synthesis of potent inhibitors that bind to an allosteric pocket of the enzyme. tandfonline.com

Development of Chemical Probes and Diagnostic Tools

Chemical probes are small molecules designed to selectively bind to a specific biological target, enabling the study of its function in a cellular or in vivo context. ljmu.ac.uk Diagnostic tools, on the other hand, are used to detect, identify, or monitor diseases. rasayanjournal.co.inorientjchem.org The this compound scaffold holds potential for the development of both.

While specific examples of chemical probes derived directly from this compound are not extensively reported in the literature, the general principles of probe design can be applied to this scaffold. A chemical probe should possess high affinity and selectivity for its target and contain a reporter group, such as a fluorescent dye or a radioactive isotope, for detection. ljmu.ac.uk

Thiophene-based fluorophores are known to be used as optical probes for various biological applications. researchgate.net This suggests that by incorporating a suitable fluorophore into the this compound structure, it may be possible to develop fluorescent probes for specific biological targets. For instance, a probe could be designed to bind to a particular enzyme, allowing for the visualization of its localization and activity within a cell.

The development of diagnostic tools from this scaffold could involve several approaches:

Radiolabeling: Introduction of a radioactive isotope, such as ¹⁸F or ¹¹C, could lead to the development of positron emission tomography (PET) imaging agents. These agents could be designed to accumulate in specific tissues or tumors, aiding in the diagnosis and monitoring of diseases like cancer.

Enzyme-Linked Probes: The scaffold could be modified to create probes for enzyme-linked immunosorbent assays (ELISAs) or other diagnostic assays that rely on enzyme activity.

The design of such tools would require careful consideration of the target, the desired properties of the probe (e.g., affinity, selectivity, pharmacokinetic properties), and the appropriate reporter group.

Strategies for Enhancing Target Specificity and Efficacy of this compound Derivatives

Enhancing the target specificity and efficacy of therapeutic candidates is a critical aspect of drug development. For this compound derivatives, several strategies can be employed to achieve these goals.

Improving Target Specificity:

A lack of selectivity can lead to off-target effects and toxicity. Strategies to enhance the selectivity of thiophene-sulfonamide derivatives include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein, obtained through techniques like X-ray crystallography or cryo-electron microscopy, allows for the rational design of inhibitors that fit precisely into the active site. This approach can help in designing molecules that exploit subtle differences between the target and related off-target proteins. For example, the X-ray coordinates of a 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamide inhibitor bound to cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode, providing valuable information for designing more selective inhibitors. nih.gov

Exploiting Electrostatic Interactions: The electrostatic potential of a ligand and its target protein plays a crucial role in binding affinity and selectivity. By optimizing the charge distribution within the this compound scaffold, it may be possible to enhance interactions with specific residues in the target's binding pocket while minimizing interactions with off-targets. nih.gov

Conformational Restriction: Introducing rigid structural elements into the molecule can reduce its conformational flexibility. This can lead to higher affinity for the target by pre-organizing the molecule in its bioactive conformation and can also improve selectivity by preventing binding to off-targets with different binding site geometries. researchgate.net

Enhancing Efficacy:

Efficacy refers to the maximum response achievable from a drug. Strategies to enhance the efficacy of this compound derivatives include:

Optimizing Binding Affinity: Through iterative cycles of design, synthesis, and biological testing, the binding affinity of the lead compound for its target can be improved. This often involves fine-tuning the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Modulating Physicochemical Properties: The efficacy of a drug is also dependent on its absorption, distribution, metabolism, and excretion (ADME) properties. By modifying the this compound scaffold, it is possible to improve properties like solubility, permeability, and metabolic stability, which can lead to better bioavailability and ultimately enhanced efficacy. For instance, replacing a sulfonamide group with a sulfomethyl group has been shown to maintain activity while potentially altering ADME properties. nih.gov

Targeting Multiple Pathways: In complex diseases like cancer, targeting a single pathway may not be sufficient. Designing multi-functional drugs that can inhibit multiple targets simultaneously is a promising strategy to enhance efficacy and overcome drug resistance. mdpi.com The versatile nature of the this compound scaffold makes it amenable to the design of such multi-target agents.

The following table presents data on the antiproliferative activity of novel thiophene carboxamide derivatives, highlighting how structural modifications can influence efficacy against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Dasatinib | K563 | < 1 |

| 6d | K563 | Comparable to Dasatinib |

| Dasatinib | MDA-MB 231 | < 1 |

| 6d | MDA-MB 231 | Inactive |

| Dasatinib | MCF-7 | < 1 |

| 6d | MCF-7 | 20.2 |

| Dasatinib | HT-29 | < 1 |

| 6d | HT-29 | 21.6 |

Data sourced from a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov This table illustrates the principle of differential efficacy based on chemical structure, a key consideration for this compound analogs.

Future Directions and Emerging Research Opportunities for 5 Sulfamoylthiophene 2 Carboxamide

Exploration of New Biological Targets and Disease Indications

The unique structural features of 5-sulfamoylthiophene-2-carboxamide make it a candidate for interacting with a wide array of biological targets, opening up possibilities for treating various diseases. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to multiple receptors. researchgate.netnih.govmdpi.com

Research on analogous thiophene (B33073) and sulfonamide derivatives has identified several potential areas of exploration:

Anti-inflammatory Agents: Thiophene derivatives have shown significant anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com Future research could investigate the potential of this compound and its derivatives as selective inhibitors of these enzymes for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. nih.govresearchgate.net

Anticancer Therapies: The thiophene scaffold is present in numerous anticancer agents. nih.gov Thiophene derivatives have been shown to inhibit protein kinases like VEGFR-2 and AKT, which are crucial in cancer cell proliferation and survival. mdpi.commdpi.com The sulfonamide group is also a key feature in many anticancer drugs, including carbonic anhydrase inhibitors. ajchem-b.comnih.govnih.gov This suggests that this compound could be developed as a novel anticancer agent.

Neurodegenerative Diseases: There is growing interest in the application of sulfonamide derivatives for the treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.netresearchgate.net The mechanism often involves the modulation of inflammatory pathways and oxidative stress. researchgate.net

Infectious Diseases: Both thiophene and sulfonamide moieties have a long history in the development of antimicrobial agents. researchgate.netnih.govresearchgate.net Future studies could explore the efficacy of this compound against various bacterial and fungal pathogens, potentially targeting enzymes like dihydrofolate reductase. nih.gov

Table 1: Investigated Biological Targets for Thiophene and Sulfonamide Derivatives

| Compound Class | Biological Target | Potential Disease Indication |

|---|---|---|

| Thiophene Derivatives | Cyclooxygenase (COX), Lipoxygenase (LOX) nih.govmdpi.com | Inflammatory Diseases nih.govmdpi.com |

| Thiophene Derivatives | VEGFR-2, AKT mdpi.commdpi.com | Cancer mdpi.commdpi.com |

| Sulfonamide Derivatives | Carbonic Anhydrase ajchem-b.comnih.gov | Cancer, Glaucoma ajchem-b.comnih.gov |

| Thienopyrimidine-Sulfonamide Hybrids | Dihydrofolate Reductase nih.gov | Bacterial Infections nih.gov |

Integration with Advanced Drug Discovery Technologies

The development of novel therapeutics based on the this compound scaffold can be significantly accelerated by leveraging advanced drug discovery technologies.

AI-Driven and Computational Drug Design: Computational methods are increasingly being used to predict the biological activity and pharmacokinetic properties of new chemical entities. mdpi.com Techniques such as molecular docking and Density Functional Theory (DFT) can be employed to model the interaction of this compound derivatives with various biological targets. mdpi.comnih.govmdpi.comresearchgate.net This in-silico approach allows for the rapid screening of large virtual libraries of compounds, identifying the most promising candidates for synthesis and further testing. mdpi.com Computational studies can also help in understanding the structure-activity relationship (SAR), guiding the design of more potent and selective molecules. mdpi.com

Table 2: Application of Advanced Drug Discovery Technologies to Thiophene Derivatives

| Technology | Application | Reference |

|---|---|---|

| Molecular Docking | Predicting binding affinities and interaction modes with biological targets. | mdpi.comnih.govresearchgate.net |

| Density Functional Theory (DFT) | Studying molecular and electronic properties to understand compound stability and reactivity. | nih.govmdpi.comresearchgate.net |

| ADME/T Prediction | In-silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. | researchgate.net |

Novel Synthetic Routes and Sustainable Production Methods

The advancement of synthetic organic chemistry offers new avenues for the efficient and sustainable production of this compound and its derivatives.

Modern Synthetic Strategies: Researchers are continuously developing novel methods for the synthesis of thiophene and sulfonamide-containing compounds. researchgate.netsysrevpharm.org This includes the use of multicomponent reactions, which allow for the construction of complex molecules in a single step, and advanced coupling reactions like the Suzuki-Miyaura coupling to create diverse derivatives. researchgate.netresearchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic processes. For sulfonamide synthesis, techniques such as microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times, energy consumption, and the use of hazardous solvents. ajchem-b.com These green chemistry principles can be applied to the production of this compound, making the process more sustainable.

Table 3: Novel and Sustainable Synthetic Methods

| Method | Description | Relevance |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions, often leading to shorter reaction times and higher yields. | Applicable to sulfonamide and thiophene synthesis for improved efficiency. ajchem-b.com |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream, allowing for better control over reaction parameters and safer handling of hazardous reagents. | A sustainable approach for the large-scale production of pharmaceutical intermediates. ajchem-b.com |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. | Efficient synthesis of complex thiophene derivatives. researchgate.net |

Development of Multi-Targeting Agents Based on the this compound Scaffold

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction for the treatment of complex diseases like cancer and neurodegenerative disorders. nih.govscilit.com The this compound scaffold is well-suited for the development of such multi-targeting agents.

Hybrid Pharmacophores: A promising strategy is the creation of hybrid molecules that combine the this compound core with other pharmacophores known to interact with different biological targets. mdpi.comnih.gov For instance, by incorporating moieties that inhibit other key enzymes in a disease pathway, it may be possible to develop dual or multi-target inhibitors with enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com

Dual Inhibitors: Research on related structures has already demonstrated the feasibility of creating dual inhibitors. For example, thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, while others have shown dual inhibition of COX-2 and 5-LOX. mdpi.commdpi.com This precedent suggests that derivatives of this compound could be rationally designed to exhibit similar multi-targeting capabilities.

Table 4: Examples of Multi-Targeting Agents Based on Related Scaffolds

| Compound Type | Targets | Potential Application | Reference |

|---|---|---|---|

| Fused Thiophene Derivatives | VEGFR-2 and AKT | Cancer | mdpi.com |

| Thiophene-Pyrazole Hybrids | COX-2 and 5-LOX | Inflammatory Diseases | mdpi.com |

| Sulfonamide Derivatives | General Multi-Target Agents | Complex Diseases | nih.govscilit.com |

Q & A

Q. How should researchers design controls to isolate the effects of this compound in cellular assays?

- Methodology :

- Negative Controls : Use vehicle-only (e.g., DMSO) and scrambled analogs lacking the sulfamoyl group.

- Positive Controls : Include known inhibitors/activators of the target pathway.

- Counter-Screening : Test against off-target proteins (e.g., kinases, GPCRs) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.